

Cefetamet Pivoxil analytical method validation

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Compound Focus: Cefetamet Pivoxil Hydrochloride

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Cefetamet Pivoxil Analytical Methods Overview

Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. Quality control of its formulations is crucial, leading to the development of various analytical methods, primarily using **Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)** and **UV-Spectrophotometry** [1] [2] [3]. These methods are designed to be simple, precise, accurate, and validated according to International Council for Harmonisation (ICH) guidelines.

Analytical Methodologies and Protocols

Here are detailed protocols for the primary analytical techniques used for Cefetamet Pivoxil.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of Cefetamet Pivoxil, offering high specificity and precision. Two validated isocratic RP-HPLC methods are summarized below.

Parameter	Method 1: Analysis in Drug Substance & Powder [4]	Method 2: Analysis in Bulk & Tablets [1] [3]
Chromatographic System	High-Performance Liquid Chromatography (HPLC)	High-Performance Liquid Chromatography (HPLC)
Chromatographic Mode	Reverse Phase, Isocratic	Reverse Phase, Isocratic
Stationary Phase	C18 Column (150 x 4.6 mm, 5 µm)	C18 Column (Hypersil)
Mobile Phase	Water:ACN:MeOH:Phosphate Buffer, pH 3.5 (50:35:10:5, v/v)	Acetonitrile:Water (80:20, v/v)
Flow Rate	1.5 mL/min	0.5 mL/min
Detection Wavelength	254 nm	251 nm
Retention Time	Not Specified	~6.3 minutes [1]
Injection Volume	Not Specified	20 µL [1]
Linearity Range	30.0 - 80.0 µg/mL	10 - 50 µg/mL [1]
Sample Temperature	Not Specified	Ambient
Run Time	Not Specified	Not Specified

Experimental Protocol for HPLC Method 2 (Bulk & Tablets) [1] [3]:

- **Mobile Phase Preparation:** Accurately measure 800 mL of HPLC-grade acetonitrile and 200 mL of HPLC-grade water. Mix thoroughly and filter the mixture through a 4.5 µm nylon membrane filter. Degas the solution by sonication for 15 minutes.
- **Standard Solution Preparation:** Weigh 10 mg of Cefetamet Pivoxil reference standard and transfer to a 50 mL volumetric flask. Dissolve and make up to volume with the mobile phase to obtain a stock solution of 200 µg/mL. Further dilute this stock solution with mobile phase to prepare working standards in the range of 10-50 µg/mL.
- **Sample Solution Preparation (Tablets):** Weigh and finely powder 20 tablets. Transfer a portion of powder equivalent to 10 mg of Cefetamet Pivoxil to a 100 mL volumetric flask. Add about 70 mL of

mobile phase, sonicate for 10 minutes, then dilute to volume with mobile phase. Filter through a 4.5 µm nylon filter. Dilute the filtrate further with mobile phase to obtain a concentration within the linearity range (e.g., 20 µg/mL).

- **Chromatographic Procedure:**

- Stabilize the HPLC system with the mobile phase at the set flow rate.
- Inject 20 µL of the standard and sample solutions separately.
- Record the chromatograms and measure the peak areas.
- Calculate the amount of Cefetamet Pivoxil in the sample by comparing its peak area with that of the standard.

UV-Spectrophotometric Methods

UV-spectrophotometry offers a simpler, cost-effective alternative for drug estimation. A validated difference spectrophotometry method is detailed below.

Parameter	Difference Spectrophotometry Method [2]
Principle	Measurement of absorbance difference between drug in acidic and basic solutions.
Instrument	UV/Vis Spectrophotometer
Wavelength Pair	λ_{max} : 221 nm; λ_{min} : 275 nm
Linearity Range	1 - 35 µg/mL
Molar Absorptivity	$1.3 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$
Regression Equation	$Y = 0.023x + 0.0036$
Correlation Coefficient	0.9997

Experimental Protocol for Difference Spectrophotometry [2]:

- **Standard Solution Preparation:** Prepare a stock solution of 1 mg/mL of Cefetamet Pivoxil HCl in methanol.

- **Sample Preparation (Tablets):** Weigh and powder 10 tablets. Transfer powder equivalent to 50 mg of the drug to a 50 mL volumetric flask. Add methanol, dissolve, sonicate, and dilute to volume (1 mg/mL). Filter, then dilute 5 mL of the filtrate to 50 mL separately with 0.1N HCl and 0.1N NaOH to get 100 µg/mL solutions in each medium.
- **Analysis Procedure:**
 - Further dilute the acidic and basic sample solutions with their respective solvents to obtain concentrations within the 1-35 µg/mL range.
 - Scan the basic solution (sample) against the acidic solution (blank) from 200 nm to 400 nm.
 - Measure the difference in absorbance between the maximum at 221 nm and the minimum at 275 nm.
 - Determine the drug concentration from a calibration curve plotted using standard solutions treated the same way.

Analytical Method Validation

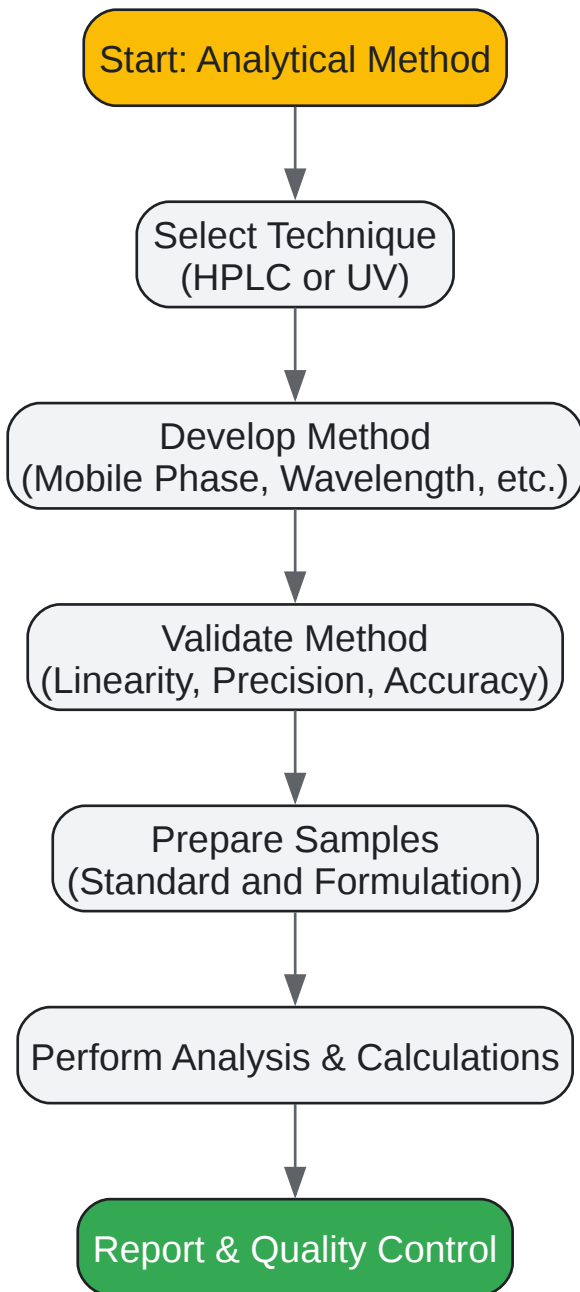
The developed methods have been rigorously validated per ICH guidelines. The following table summarizes typical validation parameters and results.

Validation Parameter	HPLC Method 1 [4]	HPLC Method 2 [1] [3]	Difference Spectrophotometry [2]
Linearity Range	30-80 µg/mL	10-50 µg/mL	1-35 µg/mL
Correlation Coefficient (r)	0.99989	0.9991	0.9997
Precision (% RSD)	Intra-day: 0.03-1.76%	Intra-day: <2%	Intra-day: <1%
Accuracy (% Recovery)	~100.09%	99-100%	99.05-100.48%
Specificity/Specificity	Specific	Specific and Selective (no interference)	Specific (no excipient interference)
LOD	Not Specified	2.66 µg/mL	0.0876 µg/mL

Validation Parameter	HPLC Method 1 [4]	HPLC Method 2 [1] [3]	Difference Spectrophotometry [2]
LOQ	Not Specified	8.07 µg/mL	0.2930 µg/mL
Robustness/Ruggedness	-	Robust (% RSD <2 with mobile phase changes); Rugged (% RSD <2 with different analysts)	Reproducible (% RSD 0.587 with different methanol brands/analysts)

Workflow and Application Diagram

The following diagram illustrates the logical workflow for developing and applying an analytical method for Cefetamet Pivoxil, from setup to quality assessment.



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Key Conclusions for Practical Application

- **Method Selection Guidance:** For routine, high-throughput quality control where simplicity and cost are key, the **UV-spectrophotometric method** is highly suitable [2]. When higher specificity and separation from potential impurities are required, the **HPLC methods** are the superior choice [4] [1].

- **Robustness for Formulations:** The methods have been successfully applied to various dosage forms (tablets, powder for suspension) with excellent accuracy and precision, demonstrating their suitability for pharmaceutical analysis [4] [1] [2].
- **Adherence to Standards:** All summarized methods have been validated according to ICH guidelines, ensuring that the data generated is reliable and meets regulatory standards for drug development and quality assurance [1] [2] [3].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any specific protocol, feel free to ask.

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